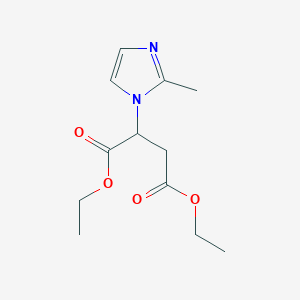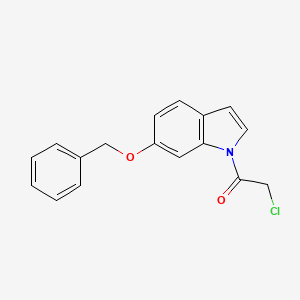
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a chloroacetyl group at the 1-position and a phenylmethoxy group at the 6-position of the indole ring
Métodos De Preparación
The synthesis of 1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The reaction conditions typically require the use of chloroacetyl chloride and phenylmethanol as starting materials, which react with the indole precursor to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzyme activities, affecting various biochemical pathways. The phenylmethoxy group may contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- can be compared with other similar compounds, such as:
1H-Indole, 1-(chloroacetyl)-: Lacks the phenylmethoxy group, which may result in different chemical properties and reactivity.
5-(Chloroacetyl)-1H-indole: The chloroacetyl group is positioned at the 5-position instead of the 1-position, leading to variations in its chemical behavior and applications.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds have different substituents on the indole ring, which can influence their biological activities and therapeutic potential.
Propiedades
Número CAS |
162897-46-3 |
|---|---|
Fórmula molecular |
C17H14ClNO2 |
Peso molecular |
299.7 g/mol |
Nombre IUPAC |
2-chloro-1-(6-phenylmethoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C17H14ClNO2/c18-11-17(20)19-9-8-14-6-7-15(10-16(14)19)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2 |
Clave InChI |
NACVOPKDFNUOLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
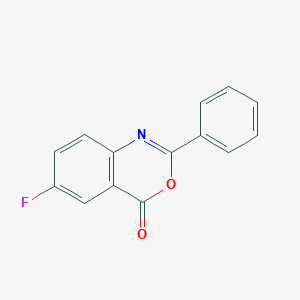
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
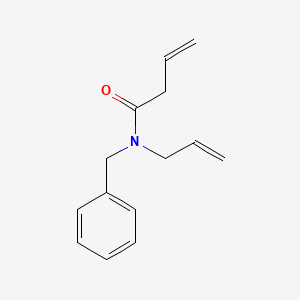
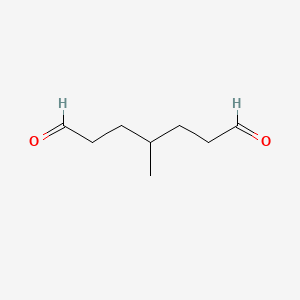

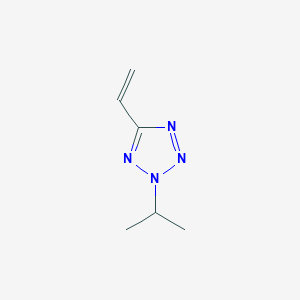
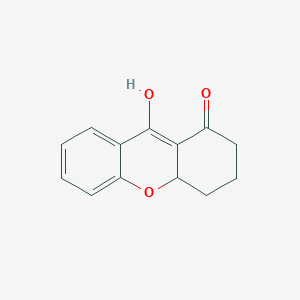


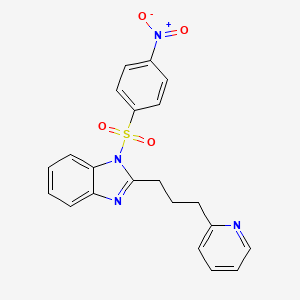
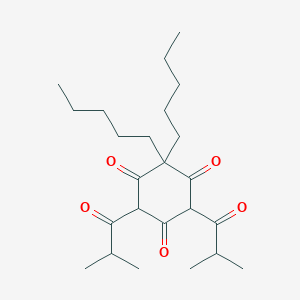
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
